molecular formula C13H17NO3 B2583230 Methyl 4-(2-acetamidopropyl)benzoate CAS No. 1542490-88-9

Methyl 4-(2-acetamidopropyl)benzoate

Cat. No.: B2583230
CAS No.: 1542490-88-9
M. Wt: 235.283
InChI Key: SSXIVHPEJCFOBX-UHFFFAOYSA-N
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Description

Methyl 4-(2-acetamidopropyl)benzoate is an organic compound featuring a benzoate ester backbone with a 2-acetamidopropyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₆NO₃, with a molecular weight of 234.27 g/mol.

Properties

IUPAC Name

methyl 4-(2-acetamidopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(14-10(2)15)8-11-4-6-12(7-5-11)13(16)17-3/h4-7,9H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXIVHPEJCFOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-acetamidopropyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-(2-acetamidopropyl)benzoic acid. The general synthetic route includes:

    Esterification: The reaction of 4-(2-acetamidopropyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-acetamidopropyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(2-acetamidopropyl)benzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: 4-(2-acetamidopropyl)benzoic acid.

    Reduction: 4-(2-acetamidopropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 4-(2-acetamidopropyl)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including hydrolysis to yield 4-(2-acetamidopropyl)benzoic acid and reduction to produce 4-(2-acetamidopropyl)benzyl alcohol. This versatility makes it valuable for developing new chemical entities.

Biology

The compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties, making it a candidate for applications in personal care products and pharmaceuticals aimed at controlling microbial growth .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest that it may have implications in drug development, particularly as a precursor for synthesizing novel therapeutic agents targeting specific diseases .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in antiseptic formulations .
  • Synthesis of Novel Therapeutics : Researchers have successfully synthesized derivatives of this compound that showed promising results in inhibiting specific enzymes related to diseases such as Alzheimer's .
  • Industrial Applications : The compound has been explored for its role in the production of specialty chemicals used in personal care products, highlighting its versatility in industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-(2-acetamidopropyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidopropyl group may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 4-(2-acetamidopropyl)benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target) C₁₃H₁₆NO₃ 234.27 2-acetamidopropyl Moderate lipophilicity due to acetamido and propyl chain; polar ester group
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 1-aminoethyl Smaller substituent; higher solubility in polar solvents
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 Acetamido, Cl, OCH₃ Increased polarity (Cl, OCH₃); potential pharmacological relevance
C1 (Methyl 4-(2-Phenylquinoline-4-carbonyl)piperazinyl benzoate) C₂₉H₂₆N₂O₄ 466.53 Quinoline-piperazine-phenyl Bulky aromatic substituents; low solubility in aqueous media
Key Observations:
  • Substituent Effects on Lipophilicity: The 2-acetamidopropyl chain in the target compound increases lipophilicity compared to the smaller 1-aminoethyl group in , as predicted by its longer alkyl chain. However, the acetamido group (-NHCOCH₃) introduces polarity, balancing logP values. The chloro and methoxy groups in enhance polarity, likely reducing membrane permeability compared to the target compound. The bulky quinoline-piperazine-phenyl substituent in results in significantly higher molecular weight and lower aqueous solubility.
  • Synthesis and Purity :

    • Compounds in were synthesized via crystallization in ethyl acetate, yielding high-purity solids (confirmed by ¹H NMR and HRMS). Similar methods may apply to the target compound.
    • reported an 83% yield using heated reactions, suggesting efficient synthesis pathways for acetamido-containing benzoates.

Experimental Characterization

  • Spectroscopic Data :
    • Compounds in and were characterized using ¹H NMR and HRMS, confirming substituent positions and purity. The target compound would require similar validation.
  • Crystallography :
    • Programs like SHELX and WinGX are widely used for small-molecule crystallography, ensuring accurate structural determination for analogs.

Biological Activity

Methyl 4-(2-acetamidopropyl)benzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 102-85-6

The compound features a benzoate core with an acetamidopropyl side chain, which is crucial for its biological activity.

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it may affect the activity of histone deacetylases (HDACs), which play a significant role in gene regulation and cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in the field of infectious diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Effects

  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Some research points to neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's, where it may help mitigate oxidative stress and neuronal damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionHDAC inhibition (IC50 = 9 nM)
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress in neuronal cells

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit HDAC6 over other HDACs, which could lead to reduced side effects compared to broader-spectrum inhibitors .
  • Another investigation focused on its antimicrobial properties, revealing significant inhibition of bacterial growth at concentrations as low as 100 µg/mL .

Safety and Toxicology

While promising, the safety profile of this compound requires thorough evaluation. Toxicological assessments indicate that at high concentrations, the compound may exhibit cytotoxicity; however, no adverse effects were observed at therapeutic doses in animal models . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2-acetamidopropyl)benzoate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving esterification and amide coupling. For example, coupling 4-(2-aminopropyl)benzoic acid with acetyl chloride under anhydrous conditions, followed by methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄). Purification typically involves recrystallization from ethyl acetate/hexane mixtures, with purity confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ 3.8–3.9 ppm), and acetamido groups (δ 2.0–2.1 ppm for CH₃, δ 6.5–7.0 ppm for NH).
  • FT-IR : Confirm ester C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 250.1443 for C₁₂H₁₅NO₃). Cross-referencing with computational predictions (DFT) improves accuracy .

Q. How can reaction conditions be optimized to maximize yield?

  • Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) is critical. For esterification, anhydrous methanol with H₂SO₄ at reflux (65–70°C) often yields >80% conversion. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction times .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides precise bond lengths and angles. For example, the acetamido group’s planarity and ester torsion angles can be validated against density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or conformational flexibility .

Q. What computational methods are suitable for electronic structure analysis?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP with 20% exact exchange) reliably predict electronic properties. Basis sets like 6-311++G(d,p) capture polarization and dispersion effects. Applications include:

  • HOMO-LUMO gaps : Assess reactivity (e.g., nucleophilic attack at the ester carbonyl).
  • NBO analysis : Quantify hyperconjugation in the acetamido group.
  • TD-DFT : Simulate UV-Vis spectra for comparison with experimental λ_max .

Q. How to address contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR frequencies often arise from solvent effects or incomplete basis sets. Remedies include:

  • Implicit solvent models (e.g., PCM for DMSO or CDCl₃).
  • Vibrational scaling factors (0.96–0.98 for IR frequencies).
  • Ensemble averaging for flexible substituents (e.g., rotating acetamido groups) .

Q. What strategies identify and characterize synthetic by-products?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products).
  • DSC/TGA : Monitor thermal stability; decomposition peaks >200°C suggest by-product formation.
  • X-ray powder diffraction (XRPD) : Differentiate crystalline by-products from amorphous impurities .

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